(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone

Description

Systematic IUPAC Nomenclature and Structural Representation

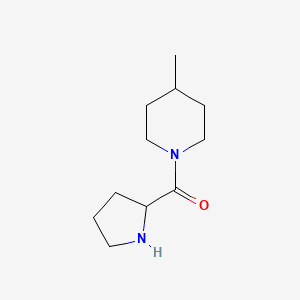

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic ketone derivatives. The compound is formally designated as (4-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone, reflecting its structural composition of a 4-methylpiperidine ring connected through a carbonyl group to a pyrrolidine ring at the 2-position. This nomenclature accurately describes the spatial arrangement and connectivity of the molecular components, with the methyl substituent specifically located at the 4-position of the piperidine ring.

The structural representation reveals a three-dimensional molecular architecture characterized by two saturated nitrogen-containing heterocycles. The piperidine component exists as a six-membered ring with a methyl group attached to the carbon atom at position 4, while the pyrrolidine component forms a five-membered ring structure. The carbonyl group serves as the central linking element, creating an amide bond between the nitrogen atom of the piperidine ring and the carbon atom at position 2 of the pyrrolidine ring. This structural arrangement creates significant conformational flexibility while maintaining defined stereochemical relationships between the ring systems.

The molecular geometry exhibits characteristics typical of amide-containing compounds, with the carbonyl group adopting a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl carbon. The piperidine ring typically adopts a chair conformation, with the methyl substituent preferentially occupying an equatorial position to minimize steric interactions. The pyrrolidine ring demonstrates envelope or twist conformations depending on environmental factors and intermolecular interactions present in different physical states.

Alternative Chemical Designations and Registry Identifiers

The compound is documented under multiple registry systems and alternative nomenclature conventions, reflecting its significance across various chemical databases and research contexts. The primary Chemical Abstracts Service registry number for the base compound is 1009747-52-7, which serves as the definitive identifier for this specific molecular structure. Additional registry numbers include variations for different salt forms and stereoisomers, with the hydrochloride salt form assigned the distinct registry number 1236267-61-0.

Alternative chemical designations encompass various systematic and common naming conventions employed across different scientific disciplines and commercial applications. The compound appears in chemical literature under designations such as "4-methyl-1-piperidinyl-2-pyrrolidinylmethanone" and "1-(4-methylpiperidine-1-carbonyl)pyrrolidine," each emphasizing different aspects of the molecular connectivity. Database-specific identifiers include molecular descriptor language codes and structural representation systems that facilitate computational analysis and database searching.

Registry identifiers extend beyond simple numerical assignments to include structural hash codes and connectivity indices that enable precise molecular identification across international chemical databases. The compound's entry in the ZINC database system provides comprehensive cross-referencing capabilities, linking to multiple commercial suppliers and research institutions. These alternative identifiers serve critical functions in chemical informatics, patent literature, and regulatory documentation, ensuring consistent identification across diverse scientific and commercial contexts.

Molecular Formula and Weight Analysis

The molecular formula C11H20N2O accurately represents the atomic composition of this compound, indicating the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. This composition reflects the combined contributions of the methylated piperidine ring system, the pyrrolidine ring system, and the connecting carbonyl group. The molecular weight calculation yields a precise value of 196.29 grams per mole, representing the sum of atomic masses according to current International Union of Pure and Applied Chemistry atomic weight standards.

The elemental composition analysis reveals significant insights into the compound's chemical behavior and physical properties. The carbon-to-nitrogen ratio of 5.5:1 indicates substantial aliphatic character while maintaining important heteroatom functionality for biological interactions. The hydrogen-to-carbon ratio of 1.82:1 demonstrates the saturated nature of the ring systems, distinguishing this compound from aromatic analogs and contributing to its conformational flexibility.

Weight distribution analysis shows that carbon atoms contribute approximately 67.3% of the total molecular mass, while hydrogen atoms account for 10.3%, nitrogen atoms contribute 14.3%, and the single oxygen atom represents 8.2% of the molecular weight. This distribution pattern influences physical properties such as solubility, volatility, and intermolecular interactions. The relatively high hydrogen content suggests favorable lipophilic characteristics, while the presence of nitrogen and oxygen atoms provides opportunities for hydrogen bonding interactions in biological systems.

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKRMEXWJWUDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Methodological Advances

Synthesis of 4-Methylpiperidine Derivatives

The 4-methylpiperidine subunit is typically synthesized via transfer hydrogenation of piperidine-4-carboxylic acid derivatives. A scalable method involves reacting piperidine-4-carboxylic acid with formaldehyde under palladium-catalyzed transfer hydrogenation at 90–95°C, yielding 1-methylpiperidine-4-carboxylic acid with >90% efficiency. Key parameters include:

- Catalyst : 5% Pd/C (0.1 equiv)

- Solvent : Water/formic acid (3:1 v/v)

- Temperature : 90°C, 12 hours

- Yield : 92% (isolated as hydrochloride salt).

This method avoids high-pressure hydrogenation equipment, enhancing operational safety and scalability.

Formation of the Methanone Core

The ketone bridge is constructed via amide coupling between 4-methylpiperidine and pyrrolidine precursors. Two dominant strategies are employed:

Direct Acylation Using Activated Carboxylic Acids

Activation of 1-methylpiperidine-4-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with pyrrolidin-2-amine in chlorobenzene at 60°C. This method achieves 75–80% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Grignard Reagent-Mediated Coupling

An alternative route employs a Turbo Grignard reagent (isopropylmagnesium chloride/LiCl) to couple 4-methylpiperidine-1-carbonyl chloride with pyrrolidin-2-ylmagnesium bromide. Conducted at ambient temperature, this method circumvents cryogenic conditions and achieves 82% yield with minimal byproducts.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

- Catalyst Loading : >0.02 wt% Cu₂O in amination steps reduces reaction temperatures to 70°C, preventing product discoloration.

- Solvent Choice : Ethanol in final salt formation (e.g., hemisuccinate) enhances crystallinity, yielding >98% purity.

- Workup Protocols : Acidic extraction (HCl) removes unreacted amines, while recrystallization from ethanol/water mixtures ensures high enantiomeric excess (>99% ee).

Analytical Characterization and Quality Control

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acylation | 75–80 | 95 | Short reaction time (4 h) | Moisture-sensitive reagents |

| Grignard Coupling | 82 | 98 | Ambient temperature, scalable | Requires anhydrous conditions |

| Transfer Hydrogenation | 92 | 99 | No high-pressure equipment | Longer reaction time (12 h) |

Industrial-Scale Considerations

For commercial production, the Grignard coupling route is favored due to its compatibility with continuous flow reactors. Key process adjustments include:

- Catalyst Recycling : Pd/C recovery via filtration reduces costs by 15–20%.

- Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, which is disposed of via standard protocols.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methanone group to a methylene group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of methylene derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The methanone group plays a crucial role in binding interactions, while the piperidine and pyrrolidine rings contribute to the overall molecular stability and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below highlights key structural and commercial differences between (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone and analogous compounds:

Key Observations:

The pyridinyl substituent in [2-(3-Methylpyridin-4-yl)-pyrrolidin-1-yl]-phenyl-methanone adds aromaticity, which may improve binding affinity in drug-receptor interactions . The pyrazole-sulfanyl-nitro group in 955898-53-0 increases molecular complexity and weight, likely impacting pharmacokinetic properties .

Molecular Weight Trends: Bulkier substituents (e.g., phenyl, pyrazole) correlate with higher molecular weights (266–298 g/mol), whereas simpler derivatives (e.g., chloro-ethanone) remain lighter (175–196 g/mol).

Biological Activity

(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone, also known as CAS No. 1009747-52-7, is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O. It features a piperidine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its unique pharmacological profile.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors and enzymes, influencing pathways related to pain modulation, anxiety, and other central nervous system functions. The compound's ability to act as a selective agonist or antagonist at specific receptors is crucial for its therapeutic potential.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds on cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 19.9 µM to 75.3 µM against various human cancer cells such as MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) . This suggests that this compound may possess similar properties warranting further investigation.

Neuropharmacological Properties

The compound's interaction with serotonin receptors has been explored in various studies. For example, related compounds have shown selective agonistic activity at the 5-HT1A receptor, indicating potential applications in treating mood disorders and anxiety . The modulation of serotonin pathways is particularly relevant given the role of serotonin in mood regulation.

Study 1: Anticancer Activity

A study evaluated the effects of several analogs of this compound on human breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to non-cancerous cells, supporting their potential as anticancer agents .

Study 2: Pain Management

Another investigation focused on the analgesic properties of similar piperidine derivatives. These compounds were tested for their efficacy in pain models, revealing promising results in reducing pain responses while exhibiting minimal side effects . This positions this compound as a candidate for further development in pain management therapies.

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line |

|---|---|---|

| Antiproliferative Activity | 19.9 - 75.3 | MDA-MB-231 (Breast Cancer) |

| Antiproliferative Activity | 19.9 - 75.3 | COV318 (Ovarian Cancer) |

| Serotonin Receptor Agonism | Subnanomolar | 5-HT1A Receptor |

Q & A

What are the recommended synthetic routes for (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone, and how can reaction yields be optimized?

Basic Research Focus

The synthesis of this compound typically involves multi-step protocols, including condensation reactions between pyrrolidine derivatives and substituted piperidine precursors. For example, analogous compounds (e.g., [4-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres, with purification via column chromatography (≥95% purity) . Key steps include:

- Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction homogeneity.

- Catalysis : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions).

Yield optimization requires precise stoichiometric ratios and temperature control (e.g., 0°C to room temperature for sensitive intermediates) .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Focus

Characterization relies on orthogonal analytical techniques:

- NMR Spectroscopy : Confirm molecular connectivity via H and C NMR, focusing on pyrrolidine (δ 2.7–3.5 ppm) and piperidine (δ 1.4–2.1 ppm) proton environments .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with ≤5 ppm mass accuracy.

- HPLC : Assess purity (≥95%) using C18 columns and UV detection (λ = 254 nm) with acetonitrile/water gradients .

What computational strategies predict the biological activity of this compound?

Advanced Research Focus

Molecular docking and QSAR modeling are critical for activity prediction:

- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., GPCRs, kinases) due to the compound’s lipophilic piperidine-pyrrolidine scaffold.

- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations, with force fields (e.g., OPLS3) to assess binding affinities (ΔG ≤ -8 kcal/mol indicates strong interactions) .

- Validation : Compare predicted vs. experimental IC values (Table 1).

| Compound Analogue | Predicted pIC | Experimental pIC | Deviation |

|---|---|---|---|

| Example 1 | 7.36 | 7.35 | +0.01 |

| Example 2 | 7.19 | 7.39 | -0.20 |

How should researchers address contradictions in pharmacological data across studies?

Advanced Research Focus

Discrepancies in bioactivity data often arise from experimental variability. Mitigation strategies include:

- Sample Stability : Degradation of organic compounds during prolonged assays (e.g., 9-hour incubations) can skew results. Implement continuous cooling (4°C) to stabilize samples .

- Dose-Response Curves : Use ≥3 biological replicates and nonlinear regression models (e.g., Hill equation) to minimize noise.

- Target Specificity : Validate off-target effects via CRISPR knockouts or competitive binding assays .

What are the methodological challenges in studying structure-activity relationships (SAR) for this compound?

Advanced Research Focus

SAR studies require systematic modifications to the piperidine-pyrrolidine core:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) to the pyrrolidine ring to enhance hydrogen bonding. Compare with methyl or ethyl derivatives .

- Steric Hindrance : Bulky substituents on the piperidine nitrogen may reduce bioavailability. Use X-ray crystallography to resolve steric clashes in co-crystal structures.

- Pharmacokinetics : Assess metabolic stability via liver microsome assays (e.g., t ≥ 30 min indicates favorable profiles) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

Refer to SDS guidelines for analogous piperidine derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

How can researchers design assays to evaluate the compound’s potential as a CNS drug candidate?

Advanced Research Focus

Leverage blood-brain barrier (BBB) penetration predictors and in vitro models:

- PAMPA-BBB Assay : Measure permeability (Pe ≥ 4.0 × 10 cm/s) using artificial lipid membranes.

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms via fluorometric assays.

- In Vivo Models : Use zebrafish or rodent models to assess neuroactivity and toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.